molecular formula C20H18ClNO3 B11943089 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide CAS No. 853312-53-5

3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide

Cat. No.: B11943089
CAS No.: 853312-53-5
M. Wt: 355.8 g/mol
InChI Key: OVIXYGWJFTWHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is a complex organic compound characterized by the presence of a chlorophenyl group, a furyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chlorobenzaldehyde and 2-furylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 3-methoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-hydroxyphenyl)propanamide
  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-ethoxyphenyl)propanamide
  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)propanamide

Uniqueness

3-(5-(3-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

853312-53-5

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

3-[5-(3-chlorophenyl)furan-2-yl]-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C20H18ClNO3/c1-24-18-7-3-6-16(13-18)22-20(23)11-9-17-8-10-19(25-17)14-4-2-5-15(21)12-14/h2-8,10,12-13H,9,11H2,1H3,(H,22,23)

InChI Key

OVIXYGWJFTWHNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.